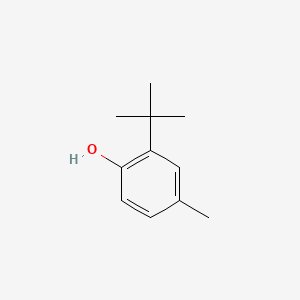

2-tert-Butyl-4-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEHOXWJQXIQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020212 | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline] | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

105 °C | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in oxygenated solvents. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9247 g/cc @ 75 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated) | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2409-55-4, 25567-40-2 | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VVU7G7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-4-methylphenol

Introduction: The Industrial Significance of this compound

This compound, also known as o-tert-butyl-p-cresol, is a crucial organic intermediate with significant applications in the chemical industry.[1][2] It serves as a fundamental building block in the synthesis of various high-value products, including antioxidants (such as 2246 and 2246-S), UV absorbers, and surfactants.[1][2][3] The strategic placement of the bulky tert-butyl group ortho to the hydroxyl moiety and the methyl group in the para position imparts unique properties to its derivatives, making it an indispensable component in the production of stabilizers for plastics, rubber, and oils.[4] This guide provides a comprehensive technical overview of the predominant synthesis route for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Core Synthesis Strategy: Friedel-Crafts Alkylation of p-Cresol

The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of p-cresol.[2] This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of p-cresol. The primary alkylating agents employed are isobutylene, tert-butanol, or methyl tert-butyl ether.[1][2] While isobutylene is cost-effective, its low utilization rate and transportation challenges make it less suitable for smaller-scale production.[2] Methyl tert-butyl ether, on the other hand, is more expensive and the byproduct, methanol, is toxic.[2] Consequently, the tert-butanol method has gained widespread attention due to the abundance of the raw material and the milder reaction conditions required.[2]

Reaction Workflow Overview

The synthesis process can be logically broken down into a series of key stages, from reagent preparation to product purification. The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts alkylation of p-cresol with tert-butanol.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound using tert-butanol as the alkylating agent and a solid acid catalyst.

Materials:

-

p-Cresol

-

tert-Butanol

-

Solid acid catalyst (e.g., sulfated silica, acidic ionic liquid)[5][6]

-

Solvent (e.g., cyclohexane, if applicable)[2]

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Activation (if required): The solid acid catalyst may require activation by heating under vacuum to remove any adsorbed moisture.

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel is charged with p-cresol and the activated solid acid catalyst. If a solvent is used, it is added at this stage.

-

Initiation of Reaction: The mixture is heated to the desired reaction temperature (typically 80-150°C) with vigorous stirring.[1]

-

Addition of Alkylating Agent: tert-Butanol is added dropwise to the reaction mixture over a period of time to control the reaction rate and temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of p-cresol and the formation of the product.

-

Reaction Quenching and Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

-

Work-up: The filtrate is transferred to a separatory funnel and washed with water to remove any remaining catalyst and unreacted tert-butanol. The organic layer is then washed with a saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to obtain pure this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound proceeds via a classic Friedel-Crafts alkylation mechanism, which is a type of electrophilic aromatic substitution.[7][8] The key steps are outlined below:

-

Generation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butanol, leading to the formation of a good leaving group (water). The subsequent loss of water generates a stable tert-butyl carbocation, which acts as the electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of p-cresol attacks the tert-butyl carbocation. The hydroxyl and methyl groups on the p-cresol ring are activating and ortho-, para-directing. Due to the para-position being occupied by the methyl group, the electrophilic attack predominantly occurs at the ortho-position.

-

Rearomatization: The resulting arenium ion intermediate is deprotonated, typically by the conjugate base of the acid catalyst, to restore the aromaticity of the ring and yield the final product, this compound.

Caption: Mechanism of Friedel-Crafts alkylation of p-cresol with tert-butanol.

Key Process Parameters and Optimization

The efficiency and selectivity of the synthesis of this compound are influenced by several critical parameters. Optimization of these parameters is essential for maximizing the yield and purity of the desired product.

| Parameter | Effect on Reaction | Optimized Conditions |

| Catalyst | The choice of catalyst significantly impacts the reaction rate and selectivity. Solid acid catalysts are preferred for their ease of separation and reusability.[5] | Mesoporous molecular sieves (e.g., HAlMCM-41), sulfated silica, and Brønsted acidic ionic liquids have shown high activity and selectivity.[1][5][6] |

| Reaction Temperature | Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts through dealkylation or isomerization.[9] | A temperature range of 80-150°C is typically employed to achieve a good balance between reaction rate and selectivity.[1] |

| Molar Ratio of Reactants | An excess of the alkylating agent can lead to the formation of di-substituted products, while an excess of p-cresol ensures complete conversion of the alkylating agent. | The molar ratio of tert-butanol to p-cresol is a critical factor, with optimal ratios varying depending on the catalyst and other reaction conditions.[2][5] |

| Reaction Time | Sufficient reaction time is necessary for the completion of the reaction. Prolonged reaction times may lead to the formation of undesired byproducts. | Reaction progress should be monitored to determine the optimal reaction time. |

Safety and Handling

This compound:

-

Hazards: Causes severe skin burns and eye damage.[10] Toxic to aquatic life with long-lasting effects.[10]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek medical attention.[11]

p-Cresol:

-

Hazards: Toxic in contact with skin and if swallowed. Causes severe skin burns and eye damage.

-

Precautions: Handle in a well-ventilated area and use appropriate personal protective equipment.

tert-Butanol:

-

Hazards: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

-

Precautions: Keep away from heat, sparks, and open flames.

Acid Catalysts:

-

Hazards: Corrosive and can cause severe burns.

-

Precautions: Handle with extreme care, using appropriate personal protective equipment.

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of p-cresol is a well-established and versatile method. By carefully selecting the catalyst and optimizing the reaction conditions, high yields and selectivity for the desired ortho-alkylated product can be achieved. A thorough understanding of the reaction mechanism and adherence to strict safety protocols are paramount for the successful and safe execution of this important industrial synthesis. The ongoing research into more environmentally friendly and efficient catalytic systems continues to enhance the sustainability of this process.

References

- 1. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]

- 2. CN101591224A - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 3. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]

- 4. This compound Manufacturers and Suppliers from Ghaziabad [vdhthymol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. mdpi.com [mdpi.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

In-Depth Technical Guide: Solubility of 2-tert-Butyl-4-methylphenol in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Foreword: Contextualizing Solubility for Enhanced Application

In the fields of pharmaceutical development, materials science, and chemical manufacturing, the antioxidant 2-tert-Butyl-4-methylphenol (2T4MP) is a critical agent for preventing oxidative degradation. However, its efficacy is fundamentally tied to its behavior in solution. A formulation's stability, the efficiency of a purification process, and the kinetics of a reaction can all be dictated by the solubility of this compound. This guide moves beyond simple data provision, aiming to deliver a holistic understanding of 2T4MP's solubility. We will explore the "why" behind the numbers—the thermodynamic principles and molecular interactions that govern dissolution. By grounding experimental data in solid theory and providing robust, validated protocols, this document is designed to empower you to predict, control, and optimize processes involving this compound.

Section 1: The Molecular Basis of this compound Solubility

To understand the solubility of this compound, we must first examine its molecular architecture. The molecule features a polar hydroxyl (-OH) group attached to a largely nonpolar aromatic ring, which is further substituted with a bulky nonpolar tert-butyl group and a methyl group. This amphiphilic character is the primary determinant of its solubility profile.

-

Polarity and Hydrogen Bonding: The phenolic hydroxyl group is a hydrogen bond donor and acceptor, allowing for favorable interactions with polar protic solvents like alcohols.

-

Van der Waals Forces: The benzene ring and alkyl groups contribute to a significant nonpolar surface area, facilitating dissolution in nonpolar solvents through London dispersion forces.

-

"Like Dissolves Like": This principle is a useful heuristic. 2T4MP's solubility is a balance between its polar and nonpolar characteristics. It is sparingly soluble in water but shows significant solubility in many organic solvents.[1][2]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | |

| Molar Mass | 164.24 g/mol | |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 244 °C | [3] |

| LogP (Octanol-Water) | 3.97 | [3] |

| Water Solubility | Insoluble | [2] |

The high LogP value quantitatively confirms the compound's lipophilic (oil-loving) and hydrophobic (water-fearing) nature.

Section 2: Quantitative Solubility Data in Select Organic Solvents

The following data, compiled from various studies, illustrates the mole fraction solubility of this compound across a range of common organic solvents at different temperatures. This table serves as a practical reference for solvent selection in crystallization, formulation, and analytical method development.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 283.15 | 0.2015 | 0.2882 | 0.5451 | 0.4487 | 0.5133 |

| 293.15 | 0.2598 | 0.3615 | 0.6402 | 0.5419 | 0.6231 |

| 303.15 | 0.3311 | 0.4479 | 0.7413 | 0.6455 | 0.7234 |

| 313.15 | 0.4155 | 0.5433 | 0.8367 | 0.7488 | 0.8132 |

| 323.15 | 0.5078 | 0.6431 | 0.9221 | 0.8433 | 0.8899 |

Note: This data is representative and compiled for comparative purposes. Always consult specific experimental studies for mission-critical applications.

Analysis of Trends: As universally observed, the solubility of 2T4MP increases with temperature in all tested solvents. This indicates that the dissolution process is endothermic. The highest solubility is observed in acetone, a polar aprotic solvent, likely due to strong dipole-dipole interactions complementing the dispersion forces.

Section 3: A Validated Experimental Protocol for Solubility Determination

Trustworthy solubility data is built on a foundation of rigorous experimental technique. The isothermal equilibrium shake-flask method, coupled with gravimetric analysis, is a gold-standard approach.[4] This protocol is designed to be self-validating by incorporating steps to confirm equilibrium and ensure reproducibility.

3.1. Causality Behind Experimental Choices

-

Isothermal Shaker Bath: Temperature is a critical variable. An isothermal bath ensures that the entire dissolution process occurs at a constant, controlled temperature, eliminating thermal gradients as a source of error.

-

Use of Excess Solute: To ensure the final solution is truly saturated, an excess of the solid solute is added. The presence of undissolved solid at the end of the experiment is the primary visual confirmation of saturation.

-

Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration time (often 24-72 hours) is necessary for the system to reach thermodynamic equilibrium. This time should be determined empirically by taking measurements at various time points until the concentration plateaus.

-

Syringe Filtration: After centrifugation, withdrawing the supernatant with a syringe filter (e.g., 0.45 µm PTFE) is a critical step to prevent microscopic, undissolved solid particles from being transferred, which would artificially inflate the measured solubility.

3.2. Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

3.3. Step-by-Step Methodology

-

Preparation: Into a series of 20 mL glass vials, add a precisely weighed amount of solvent (approx. 10 g). To each vial, add an excess of this compound (approx. 2-4 g more than the expected saturation amount).

-

Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K). Shake at a constant rate for 48 hours.

-

Phase Separation: After 48 hours, stop the agitation and let the vials stand in the bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Withdraw approximately 5 mL of the clear supernatant using a pre-warmed (to the bath temperature) syringe fitted with a 0.45 µm PTFE filter.

-

Analysis: Dispense the filtered solution into a pre-weighed vial. Record the total mass of the vial plus the solution.

-

Solvent Removal: Place the vial in a vacuum oven at a temperature well below the boiling point of the solvent (e.g., 40-50 °C) until the mass is constant, indicating all solvent has evaporated.

-

Calculation: Weigh the vial containing the dry solid residue. The mass of the solute and solvent can be determined by subtraction. Calculate the mole fraction solubility.

-

Validation: Repeat the experiment in triplicate to ensure reproducibility. The standard deviation of the results should be acceptably low.

Section 4: Thermodynamic Modeling for Predictive Insights

Experimental data is invaluable, but thermodynamic models allow for interpolation, extrapolation, and a deeper understanding of the dissolution process.[5]

4.1. The van't Hoff Equation

The relationship between solubility and temperature can be modeled using the van't Hoff equation.[6] This allows for the calculation of key thermodynamic parameters of dissolution, such as enthalpy (ΔH°) and entropy (ΔS°). A plot of ln(x) versus 1/T yields a straight line where the slope can be used to determine the enthalpy of solution.[7]

ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

Where:

-

x is the mole fraction solubility

-

ΔH° is the standard enthalpy of dissolution

-

R is the ideal gas constant

-

T is the absolute temperature (K)

-

ΔS° is the standard entropy of dissolution

A positive ΔH° (as is the case for 2T4MP) confirms an endothermic dissolution process, where energy is required to break the solute's crystal lattice.

4.2. The Jouyban-Acree Model for Mixed Solvents

In pharmaceutical and industrial settings, mixed solvent systems are common. The Jouyban-Acree model is a powerful semi-empirical tool for correlating, and more importantly, predicting the solubility of a solute in binary or ternary solvent mixtures at various temperatures.[8][9][10] It requires experimental data on the solubility in the neat (pure) solvents as an input.

Caption: Conceptual flow of the Jouyban-Acree model.

This model is invaluable for reducing the number of experiments required to optimize solvent composition for tasks like crystallization, where precise control over solubility is essential.[11]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application. This guide has provided a framework for this understanding by integrating the molecular basis of solubility with quantitative experimental data, a robust analytical protocol, and predictive thermodynamic models. By leveraging these tools, researchers and developers can make informed decisions, leading to more stable formulations, efficient processes, and higher-quality final products.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 2409-55-4 [m.chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scribd.com [scribd.com]

- 8. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

A Comprehensive Spectroscopic Guide to 2-tert-Butyl-4-methylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-methylphenol, a substituted phenolic compound, is of significant interest across various scientific disciplines, including antioxidant chemistry, polymer science, and as an intermediate in the synthesis of more complex molecules. Its chemical structure, characterized by a hydroxyl group, a bulky tert-butyl group, and a methyl group on a benzene ring, imparts unique properties that are critical to its function. A thorough understanding of its molecular structure is paramount for its effective application and for the development of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the structure of this molecule. This guide provides an in-depth analysis of the spectral data of this compound, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule.[1]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a set number of scans to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

-

D₂O Shake: To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear from the ¹H NMR spectrum.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Aromatic H-6 |

| ~6.8-7.0 | dd | 1H | Aromatic H-5 |

| ~6.6-6.8 | d | 1H | Aromatic H-3 |

| ~4.5-5.5 | s (broad) | 1H | Phenolic OH |

| ~2.2-2.3 | s | 3H | Ar-CH₃ |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The three protons on the aromatic ring appear in the downfield region (6.6-7.2 ppm) due to the deshielding effect of the ring current. They exhibit spin-spin coupling, resulting in splitting patterns (doublet and doublet of doublets) that can be used to assign each proton to its specific position.

-

Phenolic Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet in the region of 4.5-5.5 ppm. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The broadness is a result of chemical exchange.[4]

-

Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet around 2.2-2.3 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet at approximately 1.4 ppm. This upfield shift is characteristic of aliphatic protons.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum of this compound shows distinct signals for each of the non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C1 (C-OH) |

| ~135-140 | C2 (C-tert-butyl) |

| ~125-130 | C4 (C-CH₃) |

| ~125-130 | C5 |

| ~120-125 | C6 |

| ~115-120 | C3 |

| ~34 | Quaternary C of tert-butyl |

| ~29-30 | CH₃ of tert-butyl |

| ~20 | Ar-CH₃ |

Note: The exact chemical shifts can vary. The data presented is based on typical values for similar structures. A definitive spectrum for this specific compound is available on databases like SpectraBase.[7]

Interpretation:

-

Aromatic Carbons: The six aromatic carbons resonate in the downfield region (115-155 ppm). The carbon attached to the electron-withdrawing hydroxyl group (C1) is the most deshielded and appears furthest downfield. The other substituted carbons (C2 and C4) also have distinct chemical shifts.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 34 ppm, while the three equivalent methyl carbons of the tert-butyl group resonate at approximately 29-30 ppm.

-

Methyl Carbon: The carbon of the methyl group attached to the aromatic ring is found at a characteristic upfield position of about 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[9]

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor, as well as any signals from the ATR crystal itself.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.[10]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[9]

IR Spectral Data and Interpretation

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~880-800 | Strong | C-H bend (aromatic, out-of-plane) |

Interpretation:

-

O-H Stretching: The broad and strong absorption band in the 3600-3200 cm⁻¹ region is a hallmark of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretching: The absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and tert-butyl groups.

-

C=C Stretching: The peaks around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretching: The strong absorption around 1230 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenolic group.

-

Aromatic C-H Bending: The strong bands in the 880-800 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic ring, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12]

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[13]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (commonly an electron ionization source), where it is bombarded with electrons to form a molecular ion (M⁺˙).

-

Mass Analysis: The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound provides its molecular weight and characteristic fragmentation pattern.

Key Peaks and Interpretation:

-

Molecular Ion Peak (M⁺˙): The peak at m/z = 164 corresponds to the molecular weight of this compound (C₁₁H₁₆O).[12]

-

Base Peak (m/z = 149): The most intense peak in the spectrum is typically at m/z = 149. This fragment is formed by the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl group, resulting in a stable benzylic/tertiary carbocation.

-

Other Significant Fragments:

-

m/z = 121: This peak can be attributed to the loss of a propyl radical (•C₃H₇) from the molecular ion, or the loss of an ethylene molecule (C₂H₄) from the m/z 149 fragment.

-

m/z = 91: This fragment is likely the tropylium ion (C₇H₇⁺), a common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement and fragmentation.

-

Caption: Proposed fragmentation pathway for this compound in MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for a complete structural elucidation. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this compound, enabling them to confidently identify and assess its purity, and to understand its chemical behavior in various applications. The provided protocols offer a foundation for obtaining high-quality spectral data, ensuring the integrity and reliability of experimental results.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. epfl.ch [epfl.ch]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenol, 2-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

thermal stability and decomposition of 2-tert-Butyl-4-methylphenol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-tert-Butyl-4-methylphenol

Authored by a Senior Application Scientist

Foreword: Contextualizing Thermal Stability

In the fields of pharmaceutical development, polymer science, and chemical synthesis, understanding the thermal stability of an active pharmaceutical ingredient (API), additive, or intermediate is not merely a regulatory checkbox; it is a foundational pillar of product safety, efficacy, and shelf-life. This compound, a key antioxidant and a versatile chemical building block, is no exception.[1] Its efficacy is intrinsically linked to its molecular integrity under thermal stress, whether during manufacturing, long-term storage, or in its final application. This guide provides a comprehensive technical overview of the thermal behavior of this compound, moving beyond simple data reporting to elucidate the underlying mechanisms and the robust analytical methodologies required for their characterization. We will explore not just what happens when this compound is heated, but why it happens, providing researchers and developers with the predictive understanding necessary for robust formulation and process design.

Physicochemical Profile of this compound

A baseline understanding of the compound's physical properties is essential before delving into its thermal behavior. These properties influence handling, storage, and the selection of analytical parameters.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | White to yellow-beige crystalline mass | [1][3] |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | 244 °C | [2] |

| Synonyms | 2-tert-Butyl-p-cresol, o-tert-Butyl-p-cresol | [1] |

Thermal Stability and Decomposition Profile

The thermal stability of an alkylated phenol is largely dictated by the nature and position of its alkyl substituents. The tert-butyl group, in particular, introduces a sterically hindered environment around the phenolic hydroxyl group but also presents a potential pathway for decomposition via dealkylation.

While specific, detailed thermal analysis data for this compound is not as prevalent in the literature as for its more substituted counterpart, 2,6-di-tert-butyl-4-methylphenol (BHT), we can draw authoritative parallels. BHT itself decomposes to yield isobutene and this compound, indicating that the latter is a stable intermediate under certain conditions.[4] However, at elevated temperatures, it will undergo further degradation. General safety data indicates that upon heating to decomposition, the compound emits acrid fumes, which typically include carbon monoxide and carbon dioxide from the breakdown of the aromatic ring.[3][5]

Anticipated Decomposition Mechanism

The primary, and most energetically favorable, thermal decomposition pathway for this compound is anticipated to be the cleavage of the tert-butyl group. This proceeds via a C-C bond scission, releasing the stable alkene, isobutylene, and leaving p-cresol as the major aromatic product. This dealkylation is a common mechanism for thermal cracking of alkylated phenols.[6] At significantly higher temperatures, the p-cresol intermediate can undergo further degradation, involving demethylation or cleavage of the phenol ring itself.

Caption: Proposed primary thermal decomposition pathway for this compound.

Core Analytical Methodologies: A Validating System

To comprehensively characterize thermal stability, a multi-technique approach is not just recommended; it is essential. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression of analysis, from initial screening to detailed mechanistic investigation.

Caption: A logical workflow for the comprehensive thermal analysis of a chemical compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound is stable and at which it decomposes by measuring mass loss as a function of temperature. This is the cornerstone of stability assessment.

Instrumentation: A calibrated thermogravimetric analyzer.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the TGA balance is tared and the sample chamber is clean.

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial for studying intrinsic thermal stability, eliminating oxidative side reactions that would otherwise occur in air and complicate the decomposition profile.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis begins.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate is a standard condition that provides a good balance between resolution and experimental time. For kinetic studies, this experiment should be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).[4]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the program.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins. Identify the temperatures corresponding to peak rates of decomposition from the first derivative of the TGA curve (DTG curve).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of the sample as a function of temperature, identifying melting, phase transitions, and exothermic decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.[7]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Causality: Hermetic sealing is critical to prevent mass loss due to volatilization before decomposition, which would interfere with the measurement of the heat of decomposition. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min.[8]

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Identify the sharp, endothermic peak corresponding to the melting point (Tm). Integrate the peak to determine the enthalpy of fusion (ΔHfus).

-

Identify any broad, exothermic peaks at higher temperatures. These indicate decomposition. The onset temperature of this exotherm is a critical measure of thermal instability.

-

Protocol: Evolved Gas Analysis (Pyrolysis-GC/MS)

Objective: To identify the chemical nature of the volatile products released during decomposition, confirming the proposed mechanisms.

Instrumentation: A pyrolyzer coupled directly to a Gas Chromatograph-Mass Spectrometer (GC-MS).[4]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis tube.

-

Pyrolysis Program: Insert the tube into the pyrolyzer. Heat the sample to a temperature just beyond the main decomposition event identified by TGA (e.g., 300-350 °C) and hold for a short period (e.g., 30 seconds). Causality: This targeted temperature ensures that the products analyzed are from the primary decomposition event, not subsequent high-temperature reactions.

-

GC Separation: The volatile pyrolysis products are automatically swept into the GC column. A standard temperature program (e.g., hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C) is used to separate the individual components.

-

MS Identification: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) for positive identification.

-

Data Analysis: Correlate the identified compounds (e.g., isobutylene, p-cresol) with the proposed decomposition pathway.

Synthesis of Expected Results

Based on the methodologies described and data from analogous compounds like BHT, we can anticipate the following quantitative results.

| Analytical Technique | Parameter | Expected Result / Observation | Rationale / Reference |

| TGA (N₂ atm.) | Tₒₙₛₑₜ (Onset of Decomposition) | ~200 - 250 °C | Decomposition of BHT begins around 172°C (445 K). As a product of BHT decomposition, this compound is expected to be more stable but will decompose at higher temperatures.[4] |

| Mass Loss Event(s) | A primary, single-stage mass loss of ~34% | Corresponds to the loss of the tert-butyl group (C₄H₈, MW ≈ 56) from the parent molecule (MW ≈ 164). (56/164 ≈ 34.1%) | |

| DSC (N₂ atm.) | Melting Point (Tm) | ~50-52 °C | Matches the known physical properties of the compound.[2] |

| Decomposition | A sharp exothermic peak following the melt, with an onset > 200 °C | The breaking of chemical bonds during decomposition is typically an energy-releasing (exothermic) process. | |

| Pyrolysis-GC/MS | Major Products Identified | Isobutylene (2-Methylpropene) and p-Cresol | Confirms the primary dealkylation mechanism proposed in Section 2.1.[4][6] |

Conclusion for the Professional

The thermal stability of this compound is governed primarily by the C-C bond strength of its tert-butyl substituent. A comprehensive analytical approach, integrating TGA, DSC, and Evolved Gas Analysis, provides a robust and self-validating framework for its characterization. The anticipated decomposition pathway involves a clean dealkylation to form p-cresol and isobutylene, with an onset of thermal degradation expected in the range of 200-250 °C under an inert atmosphere. For drug development and material science professionals, this signifies that while the compound is stable at typical storage and processing temperatures, exposure to elevated temperatures well above its melting point will lead to irreversible degradation. Understanding this thermal threshold and the nature of the decomposition products is paramount for ensuring product quality, safety, and regulatory compliance.

References

- 1. This compound | 2409-55-4 [chemicalbook.com]

- 2. This compound 99 2409-55-4 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Ubiquitous Presence of Nature's Preservatives: A Technical Guide to the Natural Occurrence of 2-tert-Butyl-4-methylphenol and its Analogues

Abstract

Long considered a hallmark of synthetic chemistry, the antioxidant 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), and its structural analogues are increasingly being identified as naturally occurring secondary metabolites across a diverse range of organisms. This in-depth technical guide provides a comprehensive overview of the natural sources of BHT and its analogues, with a particular focus on 2,4-di-tert-butylphenol (2,4-DTBP). We will explore their presence in bacteria, fungi, algae, and plants, and discuss their putative biosynthetic origins. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed methodologies for the extraction, isolation, and characterization of these potent bioactive compounds from natural matrices.

Introduction: Beyond the Synthetic Realm

This compound (BHT) is a lipophilic phenolic compound renowned for its antioxidant properties, which have led to its widespread use as a preservative in the food, cosmetic, and pharmaceutical industries[1][2]. Chemically synthesized via the acid-catalyzed alkylation of p-cresol with isobutylene, BHT's primary function is to scavenge free radicals, thereby preventing oxidative degradation of materials[2][3]. For decades, BHT was predominantly viewed as a man-made chemical. However, a growing body of scientific evidence has revealed the fascinating natural occurrence of BHT and its analogues in a wide array of biological systems[4][5].

This discovery has profound implications, suggesting that organisms have independently evolved mechanisms to produce these potent antioxidants, likely as a defense against oxidative stress. This guide will delve into the natural world's production of these valuable compounds, offering insights into their distribution, biological roles, and the analytical techniques required for their study.

Natural Sources of this compound (BHT) and its Analogues

The natural production of BHT and its analogues is not confined to a specific kingdom or phylum, but rather spans a remarkable diversity of life forms. The most extensively documented naturally occurring analogue is 2,4-di-tert-butylphenol (2,4-DTBP), which has been identified in over 169 species of organisms[6][7].

Microbial Production

A variety of bacteria, including both Gram-positive and Gram-negative species, have been shown to produce 2,4-DTBP. These include nitrogen-fixing cyanobacteria, as well as bacteria isolated from diverse environments such as hot springs, soil, and food products[6]. For instance, species of Bacillus, Pseudomonas, and the cyanobacterium Microcystis aeruginosa have been identified as producers of 2,4-DTBP[6][8]. The production of these compounds by bacteria suggests a potential role in inter-species competition and defense.

The fungal kingdom is another rich source of these tert-butylated phenols. Edible mushrooms such as Agaricus bisporus (button mushroom) and Lentinus edodes (shiitake) have been found to contain 2,4-DTBP[6]. Furthermore, various molds, including species of Aspergillus, Penicillium, and the endophytic fungus Marasmiellus sp., are also known producers[6][9]. The presence of these compounds in fungi may contribute to their ecological fitness and pathogenic capabilities.

Algal and Phytoplankton Production

Several species of freshwater phytoplankton are capable of synthesizing BHT. This includes the green alga Botryococcus braunii and cyanobacteria such as Cylindrospermopsis raciborskii, Microcystis aeruginosa, and Oscillatoria sp.[4][5][10]. The production of BHT in these photosynthetic organisms is thought to be a protective mechanism against the high levels of oxidative stress generated by the combination of light and oxygen[10]. Studies have shown that the concentration of BHT in these organisms can increase with higher light intensity[11].

Plant Kingdom

The plant kingdom is a significant reservoir of naturally occurring BHT and its analogues. These compounds are often components of essential oils and plant exudates.

-

This compound (BHT) has been identified in the halophyte plant Mesembryanthemum crystallinum and the broom Cytisus triflorus[2][4]. It is also found in the pericarp of the lychee fruit and in soft-necked garlic[6].

-

2,4-di-tert-butylphenol (2,4-DTBP) has a much broader distribution and has been identified in numerous plant families, including both dicots and monocots[8].

The presence of these compounds in plants suggests a role in allelopathy, defense against herbivores, and protection from oxidative damage.

Biosynthesis of this compound Analogues

The precise biosynthetic pathways leading to the formation of this compound and its analogues in natural systems are not yet fully elucidated. However, it is widely accepted that the core phenolic structure originates from the shikimate pathway [7]. This central metabolic route in plants and microorganisms is responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which in turn serve as precursors for a vast array of phenolic compounds[6].

The key unresolved step in the biosynthesis of these compounds is the mechanism of tert-butylation of the aromatic ring. It is hypothesized that this occurs through an enzymatic alkylation reaction, where a tert-butyl carbocation or a related electrophilic species is added to the phenol ring. The source of the tert-butyl group in nature is also a subject of ongoing research.

Below is a conceptual diagram illustrating the likely biosynthetic origin of these compounds.

References

- 1. qjmhs.com [qjmhs.com]

- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound(2409-55-4) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. PRODUCTION OF NATURAL BUTYLATED HYDROXYTOLUENE AS AN ANTIOXIDANT BY FRESHWATER PHYTOPLANKTON(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. qjmhs.com [qjmhs.com]

An In-depth Technical Guide to the Toxicological Profile of 2-tert-Butyl-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-tert-Butyl-4-methylphenol, a member of the alkylphenol chemical class, is a compound utilized in various industrial applications, primarily for its antioxidant properties. It serves as a crucial intermediate in the synthesis of more complex antioxidants and stabilizers for polymers, lubricants, fuels, and coatings, preventing oxidative degradation and extending product lifespan[1]. Its structural isomer, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT), is a more widely studied and commonly used antioxidant in the food, cosmetic, and pharmaceutical industries. This guide provides a comprehensive technical overview of the toxicological profile of this compound, synthesizing available data on its toxicokinetics, acute and chronic toxicity, genotoxicity, reproductive effects, and mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering a structured analysis of the compound's potential hazards.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental fate, bioavailability, and toxicological behavior.

| Property | Value | Reference |

| CAS Number | 2409-55-4 | [2] |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | White to yellow-beige crystalline solid | [3][4] |

| Melting Point | 50-52 °C | [5] |

| Boiling Point | 244 °C | [5] |

| Flash Point | 100 °C (closed cup) | [5] |

| Water Solubility | Sparingly soluble/insoluble | [3][6] |

| Vapor Pressure | 0.025 mm Hg | [7] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a substance describe its journey through the body and are critical for understanding its potential for systemic toxicity. While specific data for this compound is limited, inferences can be drawn from its structural analogue, BHT.

Absorption: As a lipophilic compound, this compound is expected to be readily absorbed from the gastrointestinal tract following oral ingestion. Dermal absorption is also possible[7].

Distribution: Following absorption, it is likely distributed to various tissues, with a potential for accumulation in adipose tissue due to its fat-soluble nature. Studies on the related compound BHT in mice have shown accumulation in metabolism-related organs such as the liver and kidneys[8].

Metabolism: The primary and most toxicologically significant metabolic pathway for hindered phenols like this compound involves oxidative metabolism, primarily mediated by the cytochrome P450 enzyme system in the liver. This process can lead to the formation of reactive intermediates. A key step is the oxidation of the methyl group, which can ultimately form a highly electrophilic quinone methide[9]. This reactive intermediate is capable of forming covalent adducts with cellular macromolecules, including proteins and DNA, which is believed to be a primary mechanism of its toxicity. Further oxidation of the tert-butyl groups can also occur[8]. Conjugation with glucuronic acid and sulfates is a likely detoxification pathway for the parent compound and its metabolites, facilitating their excretion[10][11][12].

Excretion: The metabolites of this compound are expected to be excreted primarily in the urine and feces. For BHT, the major route of excretion for both the parent compound and its metabolites is through the feces[8].

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single or multiple doses of a substance administered within 24 hours. This compound is classified as moderately toxic by ingestion and skin contact and is a severe skin and eye irritant[3][4].

| Route | Species | LD50 | Reference |

| Oral | Rat | 2390 mg/kg | [13] |

| Oral | Rat | 2500 mg/kg | [6][14] |

| Dermal | Rabbit | 2200 mg/kg | [13] |

Signs of Acute Toxicity:

-

Oral: Ataxia (loss of coordination), dyspnea (difficulty breathing), and liver injury have been observed in lethal-dose studies in rats[6][7][14].

-

Dermal and Ocular: The compound is a severe skin and eye irritant, causing burns[3][4][6][13].

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the health hazards arising from longer-term exposure.

Target Organs:

-

Liver: Chronic oral exposure in rats to the related compound 2,4,6-tri-tert-butylphenol resulted in liver injury, including focal necrosis and changes in biochemical parameters related to liver function[13][15].

-

Kidneys: Inhalation studies in rats have shown changes to renal tubules[7]. A 28-day repeat-dose oral study of the related 2,4-di-tert-butylphenol in rats showed kidney enlargement and histopathological changes such as basophilic change and dilatation of the renal tubules at 300 mg/kg/day[16].

-

Thyroid: Long-term exposure to high doses of BHT in rats has been associated with thyroid hyperactivity.

A No-Observed-Adverse-Effect Level (NOAEL) for a structurally related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), in an 18-month chronic study in rats was determined to be 0.03% in the diet (12.7 mg/kg BW/day for males and 15.1 mg/kg BW/day for females)[17].

Carcinogenicity

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect damage to DNA by chemical agents. The available data on the genotoxicity of this compound and its isomers is mixed.

-

Bacterial Reverse Mutation Assay (Ames Test): While some sources report "mutation data"[3][4], comprehensive reviews of BHT suggest an absence of potential to cause point mutations in various bacterial strains[9].

-

Chromosomal Aberration Test: In vitro studies on Chinese Hamster Ovary (CHO) cells have shown that BHT can increase the number of cells with chromosomal abnormalities, including gaps, breaks, and polyploidy[1].

-

Unscheduled DNA Synthesis (UDS): Positive results for DNA inhibition in human lymphocytes and unscheduled DNA synthesis in rats have been reported for this compound[6][19].

The weight of evidence for the more extensively studied BHT suggests it does not pose a significant genotoxic risk to humans[9]. However, the positive findings for this compound in some assays warrant further investigation.

Reproductive and Developmental Toxicity

There is a notable lack of specific data on the reproductive and developmental toxicity of this compound. However, studies on related alkylphenols raise concerns.

-

Some evidence suggests that high doses of BHT may have estrogenic effects and interfere with male sex hormones, leading to adverse reproductive outcomes.

-

A study on 2,4-di-tert-butylphenol in a mouse model demonstrated that maternal exposure during pregnancy led to a significant reduction in the early pregnancy rate and an increased risk of congenital anomalies of the kidney and urinary tract in offspring[12][24].

Given these findings with structurally similar compounds, a thorough evaluation of this compound's potential for reproductive and developmental toxicity, following established guidelines such as OECD 414 (Prenatal Developmental Toxicity Study) and OECD 416 (Two-Generation Reproduction Toxicity Study), is warranted[3][4][17][25][26][27][28].

Experimental Protocols

1. Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423) [5][25][26]

This method is a stepwise procedure using a minimal number of animals to classify a substance's acute oral toxicity.

-

Principle: A single sex (typically female rats) is dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of each step (mortality or survival) determines the next dose level.

-

Procedure:

-

Animal Selection: Healthy, young adult rats of a single sex (females are generally more sensitive) are used.

-

Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single dose by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.

2. Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471) [20][29][30][31]

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The chemical's ability to cause reverse mutations (reversions) that restore the functional synthesis of the amino acid is measured.

-

Procedure:

-

Strain Selection: At least five strains are typically used to detect different types of mutations (e.g., frameshift, base-pair substitution).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The test chemical is incubated with the bacterial strains in an appropriate medium.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Conclusion and Future Directions

This compound exhibits a toxicological profile characterized by moderate acute toxicity, with the liver and kidneys as potential target organs for repeated exposure. The primary mechanism of concern is its metabolic activation to a reactive quinone methide intermediate, which can lead to cellular damage. While there is some evidence of genotoxicity in vitro, its carcinogenic potential in long-term studies remains to be definitively established. A significant data gap exists regarding its reproductive and developmental toxicity, which is a critical area for future research, especially given the adverse findings for structurally related alkylphenols. For a comprehensive risk assessment, further studies on the toxicokinetics, chronic toxicity, and reproductive effects of this compound are essential.

References

- 1. Increase in chromosomal abnormalities in Chinese hamster ovary cells treated with butylated hydroxytoluene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cebs.niehs.nih.gov [cebs.niehs.nih.gov]